molecular formula C15H13NO3 B1347564 [(Biphenyl-4-carbonyl)-amino]-acetic acid CAS No. 75446-59-2

[(Biphenyl-4-carbonyl)-amino]-acetic acid

Cat. No. B1347564
CAS RN: 75446-59-2
M. Wt: 255.27 g/mol
InChI Key: MYJXSDFBYVYUCD-UHFFFAOYSA-N
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Patent
US04734424

Procedure details

Glycine (5 mmol) was reacted with 4-biphenylcarbonyl chloride (about 5 mmol) in the presence of 1N NaOH solution (10 ml), ether (21 ml) and THF (2 ml) using the procedure described in Example 5. Most of the product precipitated as a solid on acidification of the aqueous layer during the work up. This was found to be quite insoluble in CHCl3 and EtOAc. It was largely dissolved in CH3CN (~35 ml) and filtered to remove insoluble material. Crystalline acid (0.81 g, 63%) was deposited on cooling, m.p. 207°-218° C. decomp.
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[C:6]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:11]=[CH:10][C:9]([C:12](Cl)=[O:13])=[CH:8][CH:7]=1.[OH-].[Na+].CCOCC>C1COCC1>[C:15]1([C:6]2[CH:7]=[CH:8][C:9]([C:12]([NH:1][CH2:2][C:3]([OH:5])=[O:4])=[O:13])=[CH:10][CH:11]=2)[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
5 mmol
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)Cl)C1=CC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
21 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of the product precipitated as a solid on acidification of the aqueous layer during the work up
DISSOLUTION
Type
DISSOLUTION
Details
It was largely dissolved in CH3CN (~35 ml)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble material
TEMPERATURE
Type
TEMPERATURE
Details
on cooling

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=CC=C(C(=O)NCC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.